molecular formula C22H26O3 B11143141 (9S)-3'-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

(9S)-3'-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

Cat. No.: B11143141
M. Wt: 338.4 g/mol
InChI Key: WVUOPDJQAXABCC-JDMGRSRBSA-N
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Description

5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of cyclohexane and tetraphen rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE involves multiple steps, including cyclization and spiro formation. The reaction conditions typically require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE has several applications in scientific research:

    Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds include other spirocyclic structures with varying ring sizes and substituents. Some examples are:

The uniqueness of 5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE lies in its specific arrangement of rings and substituents, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(9S)-3'-methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one

InChI

InChI=1S/C22H26O3/c1-14-5-4-9-22(13-14)10-8-15-11-18-16-6-2-3-7-17(16)21(23)24-20(18)12-19(15)25-22/h11-12,14H,2-10,13H2,1H3/t14?,22-/m0/s1

InChI Key

WVUOPDJQAXABCC-JDMGRSRBSA-N

Isomeric SMILES

CC1CCC[C@@]2(C1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5

Canonical SMILES

CC1CCCC2(C1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5

Origin of Product

United States

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